molecular formula C10H11ClS B13490626 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran

6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B13490626
M. Wt: 198.71 g/mol
InChI Key: IAFNLQZLGKMQFB-UHFFFAOYSA-N
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Description

6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is an organic compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a chloromethyl group attached to the 6th position of the benzothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran typically involves the chloromethylation of 3,4-dihydro-2H-1-benzothiopyran. One common method includes the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiopyran ring to more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

    Nucleophilic Substitution: Substituted benzothiopyrans with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated benzothiopyran derivatives.

Scientific Research Applications

6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the compound to form various derivatives. Additionally, the benzothiopyran ring can participate in redox reactions, contributing to its diverse chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is unique due to its benzothiopyran core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H11ClS

Molecular Weight

198.71 g/mol

IUPAC Name

6-(chloromethyl)-3,4-dihydro-2H-thiochromene

InChI

InChI=1S/C10H11ClS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7H2

InChI Key

IAFNLQZLGKMQFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CCl)SC1

Origin of Product

United States

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